Chloromethyl 4-chloropentanoate

Description

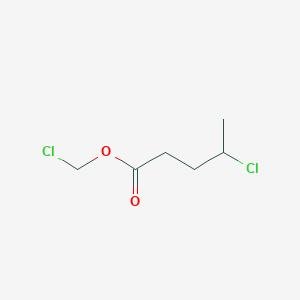

Chloromethyl 4-chloropentanoate (CAS 80418-52-6) is a chlorinated ester compound characterized by a chloromethyl group (–CH₂Cl) and a 4-chloropentanoate moiety. Structurally, it consists of a pentanoic acid backbone with a chlorine atom at the fourth carbon of the alkyl chain and an additional chlorine on the ester's methyl group. Chlorinated esters like this are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, but its exact applications remain undocumented in the referenced materials.

Properties

CAS No. |

80418-52-6 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

chloromethyl 4-chloropentanoate |

InChI |

InChI=1S/C6H10Cl2O2/c1-5(8)2-3-6(9)10-4-7/h5H,2-4H2,1H3 |

InChI Key |

BTDLLBKQZJSWTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Esters

| Compound Name | CAS Number | Chlorine Substitution Pattern | Key Structural Features |

|---|---|---|---|

| This compound | 80418-52-6 | –CH₂Cl (ester) + Cl at C4 of pentanoate chain | Five-carbon chain, dual chlorination |

| Methyl 2,2-dichloropentanoate | 117-945-3 | –OCH₃ (ester) + two Cl at C2 of pentanoate chain | Five-carbon chain, geminal dichlorination |

| 3-Chlorobutyl chloroacetate | 118-269-3 | Cl at C3 of butyl chain + Cl on acetate group | Four-carbon chain, mixed chlorination |

| Propanoic acid, 2,3-dichloro-, 1-methylethyl ester | 54774-99-1 | Cl at C2 and C3 of propionate chain + isopropyl ester | Three-carbon chain, vicinal dichlorination |

Key Observations:

Vicinal dichlorination (e.g., in 2,3-dichloropropanoate esters) may enhance electrophilicity, favoring nucleophilic substitution reactions.

Alkyl Chain Length: Longer chains (e.g., pentanoate vs. propionate) increase lipophilicity, impacting solubility in organic solvents and biological membrane permeability.

The ester group in this compound may mitigate this risk by altering metabolic pathways.

Research Findings and Implications

Reactivity and Stability:

- Chlorinated esters are prone to hydrolysis, especially under acidic or alkaline conditions. The stability of this compound likely depends on the electron-withdrawing effects of its chlorine atoms, which could accelerate ester cleavage compared to non-chlorinated analogs.

- Dual chlorination may also enhance thermal stability, a trait observed in other chlorinated hydrocarbons .

Environmental and Health Impacts:

- However, the ester functionality in this compound may promote biodegradability relative to fully halogenated alkanes.

Q & A

Q. What are the optimal storage conditions for Chloromethyl 4-chloropentanoate to prevent degradation during experiments?

this compound, as an acyl chloride derivative, is highly reactive with moisture and prone to hydrolysis. To ensure stability:

- Store in tightly sealed, moisture-resistant containers under inert gas (e.g., nitrogen or argon) to minimize exposure to humidity .

- Maintain storage temperatures between 2–8°C to reduce thermal degradation .

- Use desiccants (e.g., silica gel) in storage environments to absorb residual moisture .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze and NMR spectra to confirm structural integrity and detect impurities. Compare chemical shifts with literature values for chlorinated esters .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and identify volatile byproducts (e.g., carboxylic acids from hydrolysis) .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Monitor functional groups (e.g., C=O stretching at ~1740 cm) to track degradation .

Q. How should researchers design experiments to safely handle this compound given its reactivity with moisture?

- Conduct reactions in anhydrous solvents (e.g., dry dichloromethane) under inert atmospheres .

- Use corrosion-resistant equipment (e.g., glass-lined reactors) to prevent metal-catalyzed decomposition .

- Implement secondary containment and fume hoods to mitigate exposure risks during transfers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as an intermediate?

- Systematic Parameter Variation : Test variables (temperature, solvent polarity, catalyst loading) to identify yield-limiting factors .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate interactions between parameters (e.g., moisture levels vs. reaction time) .

- Byproduct Analysis : Use HPLC or GC-MS to quantify side products (e.g., 4-chloropentanoic acid) and refine reaction conditions .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

- Density Functional Theory (DFT) Calculations : Simulate nucleophilic substitution pathways to predict regioselectivity at the chloromethyl or chloroester group .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states) .

- In Silico Toxicity Prediction : Use tools like QSAR to assess potential hazards of novel derivatives .

Q. What methodological approaches ensure accurate quantification of byproducts in reactions involving this compound?

- Isotope Dilution Mass Spectrometry (IDMS) : Spike reactions with deuterated internal standards to correct for matrix effects .

- Reaction Monitoring via In Situ FTIR : Track real-time formation of intermediates (e.g., anhydrides) during synthesis .

- Error Propagation Analysis : Calculate uncertainties in yield measurements due to instrumental noise or sampling variability .

Key Considerations for Data Reporting

- Reproducibility : Document environmental conditions (humidity, temperature) in experimental logs to address variability .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and exposure monitoring .

- Data Transparency : Include raw spectral data, chromatograms, and computational input files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.